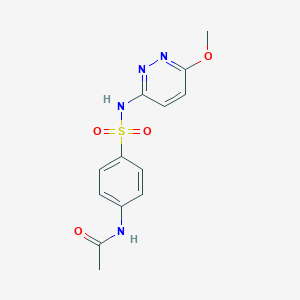
4'-(6-Methoxypyridazin-3-ylsulphamoyl)acetanilide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4'-(6-Methoxypyridazin-3-ylsulphamoyl)acetanilide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a sulfonamide derivative that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
作用机制
The exact mechanism of action of 4'-(6-Methoxypyridazin-3-ylsulphamoyl)acetanilide is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways in the body.
生化和生理效应
Studies have shown that 4'-(6-Methoxypyridazin-3-ylsulphamoyl)acetanilide exhibits various biochemical and physiological effects, including:
1. Inhibition of inflammation: This compound has been found to inhibit the production of inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
2. Induction of apoptosis: Research has shown that this compound induces apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for the development of new cancer therapies.
3. Reduction of oxidative stress: Studies have shown that 4'-(6-Methoxypyridazin-3-ylsulphamoyl)acetanilide reduces oxidative stress, making it a potential candidate for the treatment of oxidative stress-related diseases.
4. Inhibition of microbial growth: Research has shown that this compound inhibits the growth of various microorganisms, making it a potential candidate for the development of new antimicrobial agents.
实验室实验的优点和局限性
One of the main advantages of using 4'-(6-Methoxypyridazin-3-ylsulphamoyl)acetanilide in laboratory experiments is its ability to exhibit various biochemical and physiological effects. This makes it a promising candidate for use in a wide range of scientific research studies. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
未来方向
There are many potential future directions for research on 4'-(6-Methoxypyridazin-3-ylsulphamoyl)acetanilide. Some of the possible areas of research include:
1. Further investigation into the mechanism of action of this compound.
2. Development of new synthetic methods for the production of this compound.
3. Investigation into the potential use of this compound in the treatment of various diseases, including cancer, inflammation, and oxidative stress-related diseases.
4. Development of new formulations of this compound for improved efficacy and reduced toxicity.
5. Investigation into the potential use of this compound as a new antimicrobial agent.
Conclusion:
In conclusion, 4'-(6-Methoxypyridazin-3-ylsulphamoyl)acetanilide is a promising candidate for use in scientific research due to its ability to exhibit various biochemical and physiological effects. While there are some limitations to its use, further research in this area may lead to the development of new therapies for a wide range of diseases.
合成方法
The synthesis of 4'-(6-Methoxypyridazin-3-ylsulphamoyl)acetanilide involves the reaction of 6-methoxypyridazine-3-sulfonyl chloride with acetanilide in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain a high purity compound.
科学研究应用
4'-(6-Methoxypyridazin-3-ylsulphamoyl)acetanilide has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. Some of the potential applications of this compound include:
1. Anti-inflammatory activity: Studies have shown that 4'-(6-Methoxypyridazin-3-ylsulphamoyl)acetanilide exhibits anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
2. Anti-cancer activity: Research has shown that this compound exhibits anti-cancer activity, making it a potential candidate for the development of new cancer therapies.
3. Antioxidant activity: Studies have shown that 4'-(6-Methoxypyridazin-3-ylsulphamoyl)acetanilide exhibits antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases.
4. Antimicrobial activity: Research has shown that this compound exhibits antimicrobial activity, making it a potential candidate for the development of new antimicrobial agents.
属性
CAS 编号 |
127-75-3 |
|---|---|
产品名称 |
4'-(6-Methoxypyridazin-3-ylsulphamoyl)acetanilide |
分子式 |
C13H14N4O4S |
分子量 |
322.34 g/mol |
IUPAC 名称 |
N-[4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C13H14N4O4S/c1-9(18)14-10-3-5-11(6-4-10)22(19,20)17-12-7-8-13(21-2)16-15-12/h3-8H,1-2H3,(H,14,18)(H,15,17) |
InChI 键 |
IPJUXBSYTYFATD-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(C=C2)OC |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(C=C2)OC |
其他 CAS 编号 |
127-75-3 |
溶解度 |
22.1 [ug/mL] |
同义词 |
N-acetylsulfamethoxypyridazine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,6-Dioxaspiro[2.5]octane](/img/structure/B90491.png)
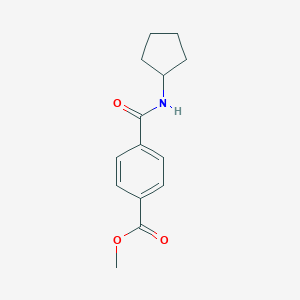
![2-[(1-Methyl-2-phenoxyethyl)amino]ethanol](/img/structure/B90496.png)
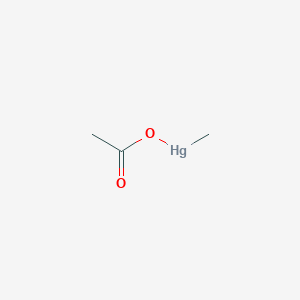
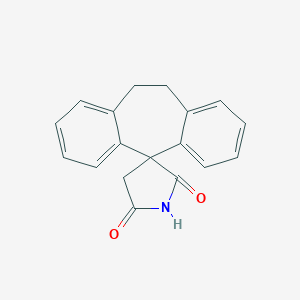
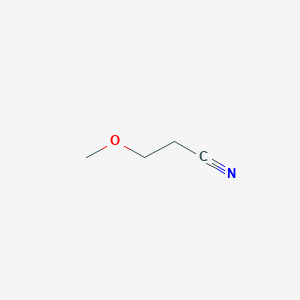
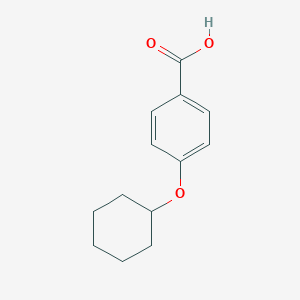
![Dibenzo[bc,ef]coronene](/img/structure/B90524.png)
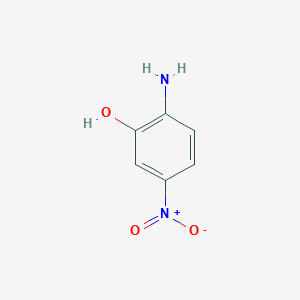
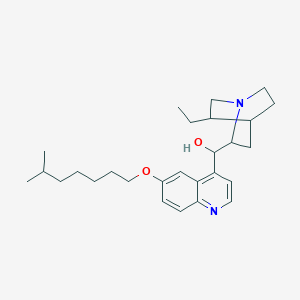
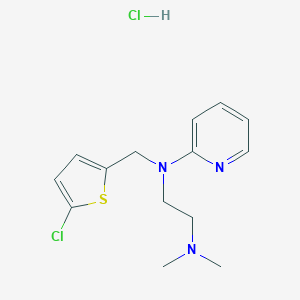

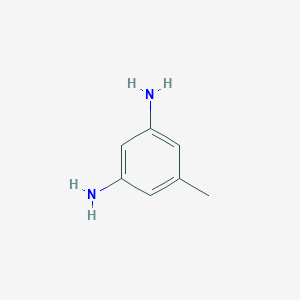
![Naphtho[2,1-g][1,3]benzodioxole](/img/structure/B90616.png)